molecular formula C12H20ClN B15238404 (S)-1-(4-Isobutylphenyl)ethan-1-amine hcl

(S)-1-(4-Isobutylphenyl)ethan-1-amine hcl

Cat. No.: B15238404
M. Wt: 213.75 g/mol
InChI Key: WVERZCQSVCUOKJ-PPHPATTJSA-N
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Description

(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride is a chiral amine compound that features an isobutylphenyl group. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as (S)-1-(4-Isobutylphenyl)ethan-1-one.

    Reduction: The ketone group in the precursor is reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to an amine through a reductive amination process using reagents such as ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted amines.

Scientific Research Applications

(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride
  • (S)-1-(4-Isobutylphenyl)ethan-1-ol
  • (S)-1-(4-Isobutylphenyl)ethan-1-one

Uniqueness

(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the isobutylphenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

(1S)-1-[4-(2-methylpropyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C12H19N.ClH/c1-9(2)8-11-4-6-12(7-5-11)10(3)13;/h4-7,9-10H,8,13H2,1-3H3;1H/t10-;/m0./s1

InChI Key

WVERZCQSVCUOKJ-PPHPATTJSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)N.Cl

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)N.Cl

Origin of Product

United States

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